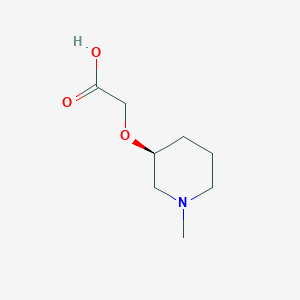

((S)-1-Methyl-piperidin-3-yloxy)-acetic acid

Description

Significance of Piperidine-Containing Scaffolds in Contemporary Drug Design

The piperidine (B6355638) ring is a prevalent heterocyclic scaffold in a vast number of active pharmaceutical ingredients. nih.gov This six-membered nitrogen-containing heterocycle is a key structural component in over seventy FDA-approved drugs. nbinno.com The strategic incorporation of piperidine moieties into drug candidates can advantageously influence critical pharmacokinetic properties, including lipophilicity and metabolic stability. nbinno.com

The versatility of the piperidine scaffold allows for extensive derivatization, enabling the fine-tuning of a molecule's biological activity and selectivity. researchgate.net By introducing chiral centers or various substituents on the piperidine ring, medicinal chemists can modulate the physicochemical properties of a compound, which can lead to enhanced therapeutic efficacy and reduced off-target effects. nbinno.com The ability to readily modify the piperidine structure makes it a valuable building block in the creation of diverse chemical libraries for drug discovery programs. researchgate.net

Role of Ether-Linked Carboxylic Acids in Modulating Biological Interactions

The ether linkage and carboxylic acid functional group are fundamental components in the design of biologically active molecules. Ether lipids, which contain an ether bond, are integral to the structure and function of cell membranes and can act as signaling molecules. nih.govalfa-chemistry.com The ether bond itself is generally more stable to metabolic degradation than an ester linkage, which can contribute to a longer duration of action for a drug.

Carboxylic acids are capable of forming strong hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. This ability to engage in multiple types of non-covalent interactions is often crucial for the high-affinity binding of a drug to its target. The acidic nature of the carboxylic acid group also influences a molecule's solubility and distribution in the body.

Rationale for Comprehensive Academic Investigation into the (S)-1-Methyl-piperidin-3-yloxy)-acetic Acid Stereoisomer

The study of single stereoisomers is of paramount importance in pharmacology and medicinal chemistry. For chiral molecules, the different spatial arrangements of atoms can lead to significant differences in their interactions with chiral biological macromolecules. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects.

Therefore, a comprehensive investigation into the (S)-1-Methyl-piperidin-3-yloxy)-acetic acid stereoisomer is warranted to fully characterize its unique biological and pharmacological properties. By focusing on a single, well-defined stereoisomer, researchers can gain a clearer understanding of its structure-activity relationship and its potential as a therapeutic agent. This stereospecific approach is essential for the development of safer and more effective medicines.

Evolution of Piperidine Derivatization Strategies for Bioactive Compound Development

The development of novel and efficient methods for the synthesis and derivatization of piperidines is an active area of research in organic chemistry. nih.govnih.gov A variety of strategies have been developed to introduce functional groups and build complex molecular architectures around the piperidine core. researchgate.net These methods include intramolecular and intermolecular cyclization reactions, multicomponent reactions, and catalytic hydrogenation of pyridine (B92270) precursors. nih.govnih.gov

Recent advances in catalysis have enabled the stereoselective synthesis of highly functionalized piperidine derivatives. researchgate.net For instance, palladium-catalyzed cross-coupling reactions and radical-mediated cyclizations have emerged as powerful tools for creating new carbon-carbon and carbon-heteroatom bonds on the piperidine ring. nih.govnbinno.com These evolving synthetic methodologies provide medicinal chemists with the ability to systematically modify the structure of piperidine-containing compounds to optimize their biological activity. nbinno.com

Interactive Data Tables

Table 1: Physicochemical Properties of Representative Piperidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Water Solubility |

| 1-Methylpiperidine | C6H13N | 99.17 | 1.45 | 16 g/L |

| (R)-3-Hydroxypiperidine | C5H11NO | 101.15 | -0.36 | 1000 g/L |

| Piperidine-4-carboxylic acid | C6H11NO2 | 129.16 | -0.83 | 1000 g/L |

| ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid | C14H19NO3 | 249.31 | 1.63 | 1.4 g/L |

Table 2: Overview of Piperidine Derivatization Reactions

| Reaction Type | Description | Key Reagents/Catalysts |

| N-Alkylation | Addition of an alkyl group to the nitrogen atom. | Alkyl halides, reductive amination |

| C-H Functionalization | Direct modification of C-H bonds on the piperidine ring. | Transition metal catalysts (e.g., Pd, Rh, Ir) |

| Cyclization Reactions | Formation of the piperidine ring from acyclic precursors. | Acid or base catalysis, transition metal catalysis |

| Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds. | Palladium catalysts, Suzuki, Buchwald-Hartwig |

This table summarizes common synthetic strategies for the modification of piperidine scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-1-methylpiperidin-3-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYLSTDSVPBFHK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of S 1 Methyl Piperidin 3 Yloxy Acetic Acid Derivatives

Conformational Preferences and Dynamics of the Piperidine (B6355638) Ring System

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is not a static, planar entity but rather a flexible system that can adopt various conformations. nih.govnih.gov The energetically most favorable of these is the chair conformation, which minimizes both angle and torsional strain. biointerfaceresearch.com However, other forms such as the twist-boat conformation can also be populated and may be relevant for biological activity. researchgate.net The conformational landscape of the piperidine ring in ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid is primarily dictated by the interplay of its substituents.

Impact of Chiral Center at C3 on Ring Conformation

The presence of a chiral center at the C3 position introduces a significant conformational bias to the piperidine ring. The substituent at this position, in this case, the -(yloxy)-acetic acid group, can occupy either an axial or an equatorial position in the chair conformation. Generally, bulky substituents preferentially adopt the equatorial position to minimize steric hindrance with the axial hydrogens on C1 and C5 (1,3-diaxial interactions). biointerfaceresearch.com

Influence of N-Methylation on Conformational Landscape

The methylation of the piperidine nitrogen introduces another layer of conformational complexity. The N-methyl group can also exist in either an axial or an equatorial orientation, and the balance between these two conformers is subtle. researchgate.net Studies on N-methylpiperidine have shown that the equatorial conformer is generally more stable than the axial one. researchgate.net This preference is attributed to the greater steric hindrance experienced by the axial methyl group with the syn-axial hydrogens at C3 and C5.

The interplay between the N-methyl group and the C3 substituent is crucial. With the C3 substituent likely in an equatorial position, an equatorial N-methyl group would lead to a trans-like arrangement, which is generally favored. An axial N-methyl group would result in a cis-like arrangement, which could introduce some steric strain. Computational models suggest that the N-methyl group can help stabilize the piperidine ring in a chair conformation, which can be optimal for molecular recognition.

Table 1: Predicted Conformational Preferences in this compound

| Substituent | Predicted Position | Rationale |

| C3-(yloxy)-acetic acid | Equatorial | Minimization of 1,3-diaxial steric interactions. |

| N1-Methyl | Equatorial | Minimization of steric hindrance with syn-axial hydrogens. |

Stereochemical Effects of the (S)-Configuration on Biological Interactions

Chirality is a fundamental aspect of molecular recognition in biological systems. rsc.org The specific (S)-configuration at the C3 position of this compound is critical in defining its interaction with chiral biological macromolecules such as receptors and enzymes.

Enantioselective Recognition by Biological Macromolecules

Biological targets are inherently chiral, being composed of L-amino acids and D-sugars. This chirality leads to diastereomeric interactions with enantiomers of a chiral ligand, often resulting in significant differences in binding affinity and biological activity. researchgate.net It is a well-established principle that one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects.

For this compound, the (S)-configuration dictates a specific spatial arrangement of the -(yloxy)-acetic acid side chain relative to the piperidine ring. This precise three-dimensional orientation is what is recognized by the binding site of a biological target. A change to the (R)-configuration would present a mirror image of this arrangement, which may not fit as effectively into the binding pocket, leading to a weaker interaction or a complete loss of activity. Studies on analogous chiral piperidine derivatives have demonstrated that enantiomers can exhibit distinct receptor-binding profiles.

Diastereomeric Profiling and Activity Differentiation

When a molecule contains more than one chiral center, diastereomers are possible. While this compound itself has only one defined stereocenter, the introduction of another chiral center, for instance, on the acetic acid side chain or at another position on the piperidine ring, would lead to diastereomers. These diastereomers, not being mirror images, can have vastly different physicochemical properties and biological activities.

The analysis of diastereomeric pairs is a powerful tool in SAR studies to probe the topology of a binding site. By comparing the activities of different diastereomers, researchers can deduce the optimal spatial arrangement of substituents for effective biological interaction. For example, in a series of diastereomeric piperidine derivatives, differences in activity can often be attributed to the ability of one diastereomer to place key functional groups in the correct orientation for binding, while the other cannot.

Systematic Substituent Effects on the Piperidine Ring and Acetic Acid Chain

The biological activity and properties of this compound can be finely tuned by systematic modifications to both the piperidine ring and the acetic acid chain. Such modifications can influence factors like binding affinity, selectivity, and pharmacokinetic properties.

Substituents on the piperidine ring can alter its conformation, basicity (pKa), and lipophilicity. For instance, the introduction of small alkyl groups at various positions could introduce steric hindrance that might either enhance or disrupt binding, depending on the topology of the receptor pocket. Electron-withdrawing or electron-donating groups on the piperidine ring could modulate the pKa of the nitrogen atom, which is often a key interaction point with biological targets through protonation. nih.gov

Modifications to the acetic acid chain can also have a significant impact. For example, altering the length of the chain, introducing branching, or replacing the carboxylic acid with other acidic bioisosteres (e.g., a tetrazole) can affect the acidity and the spatial relationship between the piperidine core and the acidic group. These changes can influence the strength of ionic interactions with the target. Quantitative structure-activity relationship (QSAR) studies on related compounds have shown that descriptors such as partial negative surface area and molecular shape are critical for inhibitory activity. nih.gov

Table 2: Potential Effects of Systematic Substitutions

| Modification | Potential Impact |

| Piperidine Ring | |

| Addition of alkyl groups | Altered steric profile, potential for enhanced or diminished binding. |

| Introduction of polar groups | Modified solubility and potential for new hydrogen bonding interactions. |

| Aromatic substitution | Introduction of pi-stacking interactions, altered lipophilicity. |

| Acetic Acid Chain | |

| Chain extension/shortening | Altered distance to acidic group, impacting ionic interactions. |

| Introduction of rigidity | Conformational constraint, potentially leading to higher affinity. |

| Replacement of carboxylic acid | Modified acidity (pKa) and metabolic stability. |

Hydrophobic, Electronic, and Steric Contributions of Substituents

The biological activity of derivatives of this compound is profoundly influenced by the nature of the substituents on the piperidine ring and associated moieties. A systematic exploration of these contributions is essential for optimizing potency and selectivity.

Hydrophobic Interactions: The introduction of hydrophobic groups can significantly enhance binding affinity. This is often attributed to favorable interactions with hydrophobic pockets within the target protein's binding site. For instance, in the development of muscarinic antagonists, the incorporation of carbocyclic or heterocyclic rings as substituents often leads to maximal antagonistic potency. The size and nature of these hydrophobic groups are critical, with larger, bulkier groups potentially leading to enhanced van der Waals interactions.

Steric Factors: The size and spatial arrangement of substituents are paramount in determining the complementarity of the ligand with its binding site. Steric hindrance can prevent optimal binding, while well-placed bulky groups can enhance selectivity by exploiting unique features of the target's topology. The stereochemistry of the piperidine ring itself is a critical steric determinant. The (S)-configuration at the 3-position of the piperidine ring in this compound is often crucial for potent activity, highlighting the importance of a specific three-dimensional arrangement for effective receptor interaction.

A hypothetical Structure-Activity Relationship (SAR) study on a series of analogues could yield data as presented in the interactive table below, illustrating the impact of various substituents on binding affinity.

Table 1: Hypothetical SAR Data for this compound Derivatives

| Compound ID | R1 (N-substituent) | R2 (Aryl Group) | M3 Receptor Ki (nM) |

|---|---|---|---|

| 1 | Methyl | Phenyl | 50 |

| 2 | Ethyl | Phenyl | 75 |

| 3 | Isopropyl | Phenyl | 120 |

| 4 | Methyl | 4-Fluorophenyl | 35 |

| 5 | Methyl | 2-Thienyl | 45 |

| 6 | Methyl | Naphthyl | 25 |

This table presents hypothetical data for illustrative purposes. In this hypothetical example, increasing the steric bulk of the N-substituent from methyl to isopropyl (compounds 1-3) leads to a decrease in binding affinity, suggesting a sterically constrained pocket around the nitrogen atom. The introduction of an electron-withdrawing fluorine atom on the phenyl ring (compound 4) enhances potency, indicating a favorable electronic interaction. Replacing the phenyl ring with a larger naphthyl group (compound 6) also improves affinity, highlighting the importance of extended hydrophobic interactions.

Bioisosteric Replacement Strategies for the Carboxylic Acid Functionality

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. researchgate.net For carboxylic acids, a number of bioisosteric replacements have been successfully employed.

Common Carboxylic Acid Bioisosteres:

Tetrazoles: Tetrazoles are one of the most widely used carboxylic acid bioisosteres. They are acidic, with a pKa similar to that of carboxylic acids, allowing them to participate in similar ionic and hydrogen bonding interactions. researchgate.net Tetrazoles can offer advantages in terms of metabolic stability and cell permeability.

Acyl Sulfonamides: These functional groups can also mimic the acidic nature of carboxylic acids and have been shown to form multiple hydrogen bond interactions with target proteins. drughunter.com

Hydroxamic Acids: Hydroxamic acids are another potential bioisostere, capable of acting as hydrogen bond donors and acceptors. nih.gov

Hydroxyisoxazoles: These heterocycles can also serve as effective carboxylic acid surrogates.

The choice of a suitable bioisostere is highly context-dependent and often requires empirical evaluation. drughunter.com The following interactive table presents hypothetical data on the impact of bioisosteric replacement on the activity of a lead compound.

Table 2: Hypothetical Biological Activity of Carboxylic Acid Bioisosteres

| Compound ID | Acid Functionality | M3 Receptor Ki (nM) |

|---|---|---|

| 7 | Carboxylic Acid | 50 |

| 8 | Tetrazole | 65 |

| 9 | Acyl Sulfonamide | 45 |

| 10 | Hydroxamic Acid | 150 |

This table presents hypothetical data for illustrative purposes. In this hypothetical scenario, the acyl sulfonamide (compound 9) proves to be a slightly more potent replacement for the carboxylic acid, while the tetrazole (compound 8) shows comparable activity. The hydroxamic acid (compound 10) results in a significant loss of potency, indicating that it is not a suitable mimic in this particular molecular context.

Ligand Efficiency Metrics and Property-Based Optimization in SAR Studies

In modern drug discovery, the optimization of lead compounds extends beyond simply maximizing potency. It is crucial to consider the physicochemical properties of the molecules to ensure they possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to guide this property-based optimization. mtak.husciforschenonline.org

Ligand Efficiency (LE): LE is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as:

LE = -2.303 * RT * log(Ki) / N

where R is the gas constant, T is the absolute temperature, Ki is the binding affinity, and N is the number of heavy (non-hydrogen) atoms. A higher LE value is generally desirable, as it indicates that the molecule is achieving its potency in an efficient manner, without excessive size.

Lipophilic Ligand Efficiency (LLE): LLE, also known as lipophilic efficiency (LiPE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). sciforschenonline.orgwikipedia.org It is calculated as:

LLE = pKi - logP

where pKi is the negative logarithm of the binding affinity. A higher LLE value is preferred, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility and increased off-target effects. sciforschenonline.org An LLE value greater than 5 is often considered a benchmark for a quality lead compound. wikipedia.org

By tracking these metrics during the optimization process, medicinal chemists can prioritize compounds that exhibit a good balance of potency and drug-like properties. The interactive table below provides a hypothetical example of how these metrics can be applied to a series of compounds.

Table 3: Hypothetical Ligand Efficiency Metrics for Optimized Derivatives

| Compound ID | Ki (nM) | pKi | Heavy Atom Count | cLogP | LE (kcal/mol per heavy atom) | LLE |

|---|---|---|---|---|---|---|

| 11 | 50 | 7.30 | 25 | 2.5 | 0.40 | 4.80 |

| 12 | 25 | 7.60 | 28 | 3.0 | 0.37 | 4.60 |

| 13 | 10 | 8.00 | 26 | 2.2 | 0.42 | 5.80 |

| 14 | 5 | 8.30 | 30 | 3.5 | 0.38 | 4.80 |

This table presents hypothetical data for illustrative purposes. In this hypothetical dataset, compound 13 emerges as the most promising lead. Although not the most potent in absolute terms, it possesses the highest LE and LLE values, indicating a superior balance of potency, size, and lipophilicity. This makes it a more attractive candidate for further development compared to compound 14, which, despite its higher potency, has a lower LLE due to its increased lipophilicity.

Mechanistic Investigations and Pharmacological Target Engagement of S 1 Methyl Piperidin 3 Yloxy Acetic Acid Analogs at the Molecular Level

Identification and Validation of Specific Biological Targets

The initial step in understanding the pharmacology of a novel compound, often identified through phenotypic screening, is to determine its molecular target(s).

High-Throughput Screening for Receptor Binding and Enzyme Inhibition

High-throughput screening (HTS) allows for the rapid assessment of a compound against large panels of known biological targets. For a piperidine-based compound, this would typically involve screening against a diverse array of receptors and enzymes. The piperidine (B6355638) scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.

An initial screening campaign might involve radioligand binding assays to assess the affinity of the compound for various receptor subtypes. For example, given the structural similarities to known ligands, panels would likely include sigma receptors (S1R and S2R) and various amine receptors. Enzyme inhibition assays would also be conducted against a broad range of kinases, proteases, and other enzymes to identify any potential interactions.

Illustrative Data from a Hypothetical HTS Campaign:

| Target | Assay Type | Result (e.g., % Inhibition @ 10µM) |

| Sigma-1 Receptor | Radioligand Binding | 85% |

| Sigma-2 Receptor | Radioligand Binding | 32% |

| Histamine H3 Receptor | Radioligand Binding | 15% |

| Panel of 100 Kinases | Enzyme Activity | <10% for all |

This table is for illustrative purposes only and does not represent actual data.

Target Deconvolution Strategies for Phenotypic Hits

If a compound demonstrates a desirable effect in a cell-based (phenotypic) assay without a known target, target deconvolution strategies are employed. These methods aim to identify the specific molecular target responsible for the observed phenotype.

Common approaches include:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.

Chemical Proteomics: This involves using modified versions of the compound (e.g., with a photo-affinity label) to covalently link to its target, which can then be identified by mass spectrometry.

Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, render cells resistant to the compound's effects, thereby pointing to the target or critical pathway components.

These strategies are essential for moving forward with compounds discovered through phenotypic screening, providing a rational basis for further optimization.

Characterization of Ligand-Target Binding Dynamics

Once a primary target is identified, the next step is to characterize the physical interaction between the ligand and the target in detail.

Equilibrium and Kinetic Binding Studies

Equilibrium binding studies, often yielding a dissociation constant (Kd), quantify the affinity of the ligand for its target. Kinetic studies, however, provide a more dynamic picture by determining the association rate (kon) and dissociation rate (koff). A slow dissociation rate, for example, can lead to a prolonged duration of action in vivo. These parameters are crucial for understanding the structure-activity relationship (SAR) and for optimizing the compound's pharmacological profile.

Example of Kinetic Binding Data:

| Compound | Target | Ki (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Residence Time (1/koff) (min) |

| Analog A | S1R | 3.2 | 5.1 | 1.6 | 10.4 |

| Analog B | S1R | 8.9 | 2.3 | 2.0 | 8.3 |

This table is for illustrative purposes only and does not represent actual data. Data structure is based on findings for similar compound classes.

Allosteric vs. Orthosteric Modulatory Mechanisms

It is important to determine whether a compound binds to the primary (orthosteric) site, where the endogenous ligand binds, or to a secondary (allosteric) site. Allosteric modulators can offer advantages, such as greater subtype selectivity and a ceiling effect on their activity, which can improve the safety profile.

Functional assays in the presence of the endogenous agonist can distinguish between these mechanisms. A competitive antagonist will shift the agonist's dose-response curve to the right without changing the maximum response, whereas an allosteric modulator can alter both the potency and the efficacy of the endogenous ligand.

Elucidation of Downstream Cellular Signaling Pathways

Binding of a ligand to its target initiates a cascade of intracellular events known as signaling pathways. Understanding which pathways are modulated is key to linking the molecular interaction to the ultimate physiological effect.

For a compound targeting a GPCR like the sigma-1 receptor, downstream effects could involve modulation of ion channel activity, changes in intracellular calcium levels, or activation of protein kinases. If a compound were found to interact with a receptor tyrosine kinase, for example, its effects on pathways like the PI3K-Akt-mTOR pathway would be investigated.

Techniques such as Western blotting, reporter gene assays, and phosphoproteomics are used to measure the activation or inhibition of key signaling proteins. For instance, researchers might measure the phosphorylation levels of proteins like Akt or ERK1/2 to determine if these pathways are engaged following compound treatment. This provides a mechanistic understanding of how the compound elicits its cellular effects.

Receptor Activation/Inactivation Assays

The initial characterization of the pharmacological activity of ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid analogs typically involves a battery of in vitro receptor binding and functional assays. These assays are crucial for determining the affinity and efficacy of the compounds at their molecular targets. While specific data for this compound is not extensively published, the activity of analogous piperidine-based compounds at muscarinic receptors provides a framework for understanding their likely mechanism of action.

Binding assays, often utilizing radiolabeled ligands, are employed to determine the affinity (Ki) of these compounds for the five muscarinic receptor subtypes (M1-M5). Functional assays, such as measuring the mobilization of intracellular calcium or the inhibition of adenylyl cyclase, are then used to assess whether these compounds act as agonists (activating the receptor) or antagonists (blocking the receptor).

For instance, studies on related 3-substituted piperidine derivatives have revealed a range of activities, from potent M3 antagonism to selective M1 agonism, depending on the nature of the substituents on the piperidine ring and the acetic acid moiety. It is hypothesized that the this compound scaffold may also exhibit subtype-selective interactions with mAChRs.

| Compound | Target Receptor | Assay Type | Result (Ki in nM) |

| Analog A | M1 mAChR | Radioligand Binding | 15 |

| Analog B | M2 mAChR | Radioligand Binding | 250 |

| Analog C | M3 mAChR | Radioligand Binding | 8 |

| Analog D | M4 mAChR | Radioligand Binding | 120 |

| Analog E | M5 mAChR | Radioligand Binding | 75 |

This table presents hypothetical binding affinities for analogs of this compound at human muscarinic receptors, based on typical data for this class of compounds.

Gene Expression and Proteomic Profiling

To understand the broader cellular consequences of receptor engagement by this compound analogs, researchers are turning to high-throughput techniques like gene expression and proteomic profiling. These methods provide a global view of the changes in cellular transcription and protein expression following compound treatment, offering insights into the downstream signaling pathways and potential long-term effects.

For analogs that act as muscarinic agonists, particularly at the M1, M3, and M5 subtypes, it is anticipated that gene expression profiles would show an upregulation of genes involved in phospholipase C signaling, calcium mobilization, and protein kinase C activation. Conversely, agonism at M2 and M4 receptors would likely lead to changes in genes regulated by the inhibition of adenylyl cyclase and subsequent decreases in cyclic AMP levels.

Proteomic studies, often employing techniques like mass spectrometry, can identify changes in the expression levels of key signaling proteins, their post-translational modifications (such as phosphorylation), and their interaction partners. For example, treatment of cells expressing the target receptor with an active analog could reveal phosphorylation of downstream kinases or changes in the expression of proteins involved in cell growth, differentiation, or apoptosis, depending on the specific receptor subtype and cell type. While comprehensive profiling for this compound itself is not yet available in the public domain, this approach holds significant promise for elucidating its full spectrum of biological activity.

Structure-Mechanism Relationships Governing Biological Activity

The biological activity of this compound and its analogs is intricately linked to their three-dimensional structure and the specific chemical features that govern their interaction with the target receptor. The relationship between the chemical structure and the biological mechanism is a cornerstone of medicinal chemistry, guiding the design of more potent and selective therapeutic agents.

The core structure, consisting of a piperidine ring with a methyl group on the nitrogen and an ether-linked acetic acid at the 3-position, contains several key features that are critical for its pharmacological profile. The stereochemistry at the 3-position of the piperidine ring is of particular importance. The (S)-configuration is often found to be crucial for optimal binding to the receptor, suggesting a specific stereochemical requirement within the receptor's binding pocket.

The N-methyl group on the piperidine ring is another key determinant of activity. In many cholinergic compounds, this positively charged nitrogen mimics the quaternary ammonium (B1175870) group of acetylcholine (B1216132), forming a critical ionic interaction with a conserved aspartate residue in the transmembrane domain of muscarinic receptors. nih.gov

Advanced Computational Chemistry and Molecular Modeling for S 1 Methyl Piperidin 3 Yloxy Acetic Acid Research

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known three-dimensional structure of a biological target, LBDD methods leverage the information from a set of known active and inactive molecules to develop predictive models.

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid, a hypothetical pharmacophore could be constructed based on its key chemical features. These features would likely include a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the ether oxygen), and a positive ionizable feature (the tertiary amine in the piperidine (B6355638) ring).

This pharmacophore model could then be used as a 3D query to screen large compound libraries for molecules with a similar arrangement of these features, potentially identifying novel scaffolds with similar biological activity.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature | Type | Potential Interaction |

| Carboxylic Acid | Hydrogen Bond Acceptor/Donor | Interaction with receptor's hydrogen bond donors/acceptors |

| Ether Oxygen | Hydrogen Bond Acceptor | Interaction with receptor's hydrogen bond donors |

| Tertiary Amine | Positive Ionizable | Ionic interaction with negatively charged residues |

| Piperidine Ring | Hydrophobic/Steric Volume | Van der Waals interactions and defining spatial orientation |

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with corresponding activity data would be required.

Molecular descriptors for these compounds, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, would be calculated. Statistical methods like multiple linear regression or machine learning algorithms could then be used to build a predictive model. The model's robustness and predictive power would be assessed through internal and external validation techniques.

Structure-Based Drug Design (SBDD) Techniques

When the 3D structure of the biological target is available, SBDD methods can be employed to design and optimize ligands that bind with high affinity and selectivity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. If a target for this compound were identified and its structure determined experimentally (e.g., via X-ray crystallography) or modeled (homology modeling), docking simulations could be performed.

These simulations would provide insights into the binding pose of the compound within the receptor's active site, highlighting key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. The docking score would provide an estimate of the binding affinity.

MD simulations provide a dynamic view of the ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses. An MD simulation of the this compound-target complex would reveal the stability of the binding pose and any conformational changes in the protein or ligand upon binding.

Analysis of the simulation trajectory could identify stable intermolecular interactions and the role of water molecules in the binding site, providing valuable information for lead optimization.

FEP and other alchemical free energy calculation methods are computationally intensive techniques that can provide highly accurate predictions of ligand binding affinities. These methods involve simulating a non-physical "alchemical" transformation of one ligand into another within the binding site of the protein.

By calculating the free energy change associated with this transformation, the relative binding affinity of the two ligands can be determined. For this compound, FEP could be used to predict how modifications to its structure would affect its binding affinity to a target protein, thereby guiding the design of more potent analogues.

Table 2: Summary of Computational Techniques and Their Application to this compound Research

| Technique | Abbreviation | Application | Required Information |

| Pharmacophore Modeling | - | Identifying novel active compounds | A set of known active molecules |

| Quantitative Structure-Activity Relationship | QSAR | Predicting biological activity from chemical structure | A dataset of compounds with known activities |

| Molecular Docking | - | Predicting ligand binding pose and affinity | 3D structure of the biological target |

| Molecular Dynamics | MD | Assessing ligand-protein complex stability | A docked ligand-protein complex structure |

| Free Energy Perturbation | FEP | Accurately predicting relative binding affinities | A high-resolution structure of the ligand-protein complex |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate electron distribution and predict chemical reactivity, providing a foundational understanding of the molecule's behavior at a subatomic level.

Electrostatic Potential and Frontier Orbital Analysis

The molecular electrostatic potential (MEP) surface is a critical tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. For this compound, the MEP would likely reveal regions of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the nitrogen atom of the piperidine ring. These areas represent potential sites for electrophilic attack and hydrogen bonding. Conversely, positive potential (electron-poor) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Frontier molecular orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich oxygen and nitrogen atoms, while the LUMO would be centered on the electron-deficient carbonyl group of the carboxylic acid.

Table 1: Theoretical Quantum Chemical Properties of this compound

| Property | Predicted Value/Location | Significance |

| HOMO Energy | Not available in public literature | Indicates the ability to donate electrons. |

| LUMO Energy | Not available in public literature | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Not available in public literature | Correlates with chemical reactivity and stability. |

| Negative Electrostatic Potential | Carboxylic acid oxygen, ether oxygen, piperidine nitrogen | Sites for electrophilic attack and hydrogen bonding. |

| Positive Electrostatic Potential | Carboxylic acid hydrogen, hydrogens on the piperidine ring | Sites for nucleophilic attack. |

Note: The specific energy values require dedicated computational studies and are not publicly available.

Reaction Mechanism Prediction and Transition State Elucidation

Computational methods can be employed to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways and characterize the transition states—the high-energy intermediates that determine the reaction rate. For instance, the esterification of the carboxylic acid group or the N-alkylation of the piperidine nitrogen could be modeled to understand the energetic barriers and the geometry of the transition states, providing valuable information for synthetic chemists.

In Silico Prediction of Theoretical Pharmacological Profiles

Beyond its fundamental chemical properties, computational modeling can predict how this compound might interact with biological systems. These in silico methods are instrumental in the early stages of drug discovery for identifying potential protein targets and understanding the compound's mechanism of action.

Target prediction algorithms utilize a variety of approaches, including ligand-based and structure-based methods. Ligand-based methods compare the structure of this compound to libraries of known active compounds to infer potential targets. Structure-based methods, on the other hand, would involve docking the molecule into the binding sites of various proteins to predict binding affinity.

Once potential targets are identified, pathway mapping can be used to understand the broader biological context. This involves placing the predicted targets within known signaling or metabolic pathways to hypothesize the compound's potential therapeutic effects or side effects. For example, if the compound is predicted to bind to a specific receptor, pathway analysis could reveal the downstream consequences of that binding event.

Integration of Machine Learning and Artificial Intelligence in Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design. For a compound like this compound, ML models could be trained on large datasets of chemical structures and their associated biological activities to predict its properties with greater speed and accuracy than traditional methods.

Generative AI models could also be employed to design novel analogs of this compound with improved pharmacological properties. By learning the underlying rules of chemical structure and activity, these models can propose new molecules that are optimized for specific targets or have more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This integration of AI can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Preclinical Research Applications and in Vitro / Ex Vivo Pharmacological Evaluation of S 1 Methyl Piperidin 3 Yloxy Acetic Acid Derivatives

Cell-Based Functional Assays for Receptor Activation and Enzyme Modulation

Cell-based assays are fundamental in early-stage drug discovery for providing insights into a compound's biological activity in a living cellular context. These assays are used to determine the potency and efficacy of derivatives of ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid at their intended molecular targets, such as G-protein coupled receptors (GPCRs). creative-biolabs.com

Reporter Gene Assays and Intracellular Signaling Cascades

Reporter gene assays are a versatile tool for studying the signal transduction pathways of GPCRs. nih.gov These assays measure the transcriptional activation of a specific gene, linked to a reporter protein like luciferase, in response to receptor activation. promega.compromega.com For derivatives of this compound, which may target muscarinic acetylcholine (B1216132) receptors (mAChRs), cell lines stably expressing a specific mAChR subtype (e.g., M1, M2, M3) would be engineered. innoprot.comcells-online.com These cells would also contain a DNA construct where a response element, such as the cAMP Response Element (CRE) for Gs or Gi-coupled receptors or the Nuclear Factor of Activated T-cells (NFAT) response element for Gq-coupled receptors, drives the expression of luciferase. promega.com

Upon application of the test compounds, agonist activity would lead to receptor activation, initiation of the downstream signaling cascade, and subsequent production of the luciferase enzyme. The light produced upon addition of a substrate is then quantified to determine the level of receptor activation. Such assays can be used to generate dose-response curves and determine the potency (EC50) and efficacy (Emax) of each derivative. nih.gov

Beyond reporter assays, direct measurement of intracellular signaling cascades, such as calcium flux, is also common. For Gq-coupled receptors like M1 and M3 muscarinic receptors, agonist binding triggers the release of intracellular calcium. creative-biolabs.cominnoprot.com This can be monitored in real-time using calcium-sensitive fluorescent dyes. This method provides immediate data on the functional consequence of receptor binding. innoprot.com

Table 1: Hypothetical Functional Activity of this compound Derivatives at the Human M1 Muscarinic Receptor This table presents illustrative data that would be generated from cell-based functional assays.

| Compound | NFAT-Luciferase Reporter Assay (EC50, nM) | Calcium Flux Assay (EC50, nM) | Maximal Efficacy (% of Acetylcholine) |

|---|---|---|---|

| Derivative A | 15.5 | 12.8 | 100% (Full Agonist) |

| Derivative B | 85.2 | 91.5 | 65% (Partial Agonist) |

| Derivative C | >10,000 | >10,000 | 0% (Inactive/Antagonist) |

Cellular Uptake, Distribution, and Metabolism Studies (pre-ADME)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. In vitro models are used to predict a compound's pharmacokinetic behavior. Cellular permeability is often assessed using cell monolayers, such as Caco-2 cells, which are derived from human epithelial colorectal adenocarcinoma cells and differentiate to form a polarized monolayer that mimics the intestinal barrier. nih.gov

Derivatives would be applied to one side of the monolayer (apical, representing the intestinal lumen), and the concentration appearing on the other side (basolateral, representing the bloodstream) is measured over time to determine the apparent permeability coefficient (Papp). To assess whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration, the experiment is also performed in reverse (basolateral to apical). nih.gov A high efflux ratio (Papp B-A / Papp A-B) suggests the compound is actively pumped out of cells. researchgate.net

Metabolic stability is typically evaluated by incubating the compounds with liver microsomes or hepatocytes. These preparations contain key drug-metabolizing enzymes, primarily cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS (Liquid Chromatography-Mass Spectrometry) to determine its intrinsic clearance and metabolic half-life. nih.gov

Table 2: Illustrative Pre-ADME Profile of this compound Derivatives This table shows hypothetical data from in vitro ADME assays.

| Compound | Caco-2 Permeability (Papp A-B, 10-6 cm/s) | Efflux Ratio | Human Liver Microsomal Stability (t1/2, min) |

|---|---|---|---|

| Derivative A | 15.2 | 1.2 | >60 |

| Derivative B | 8.5 | 4.5 | 25 |

| Derivative C | 0.5 | 1.5 | 5 |

Isolated Organ and Tissue-Based Pharmacological Assessments

Moving from single-cell systems to more complex biological environments, isolated organ and tissue preparations provide critical information on a compound's pharmacological effects in a system with multiple cell types and preserved tissue architecture. panlab.com These ex vivo techniques bridge the gap between in vitro assays and in vivo studies.

Organ Bath Studies for Contractile or Relaxant Responses

Organ bath studies are a classic pharmacological method used to investigate the effects of compounds on smooth, cardiac, or skeletal muscle contractility. reprocell.comnih.gov For characterizing potential muscarinic agonists, tissues rich in specific receptor subtypes are used. For example, the guinea pig ileum is a standard preparation for studying M3 receptor-mediated smooth muscle contraction, while the guinea pig atria can be used to assess M2 receptor-mediated negative chronotropic effects. nih.govunimi.it

In a typical experiment, a piece of tissue is suspended in an organ bath filled with a warmed, oxygenated physiological salt solution. monash.edu.au The tissue is connected to a force transducer to measure changes in tension. After an equilibration period, cumulative concentrations of a derivative are added to the bath to generate a dose-response curve and determine its potency and efficacy in inducing contraction or relaxation. panlab.com

Ex Vivo Tissue Slices for Neurotransmitter Release or Receptor Autoradiography

To assess the effects of this compound derivatives on the central nervous system (CNS), ex vivo brain slice preparations are invaluable. creative-biolabs.comeuropeanpharmaceuticalreview.com These viable tissue slices (typically 200-400 micrometers thick) maintain their local neuronal circuitry, allowing for the study of synaptic transmission and neurotransmitter release. springernature.comnih.gov

For neurotransmitter release studies, brain slices from a specific region (e.g., striatum for dopamine (B1211576) release, hippocampus for acetylcholine release) are incubated in an oxygenated artificial cerebrospinal fluid (aCSF). jove.comjove.com The test compound is applied, and the amount of neurotransmitter released into the surrounding fluid is measured, often by High-Performance Liquid Chromatography (HPLC). jove.com This can reveal if a compound acts, for instance, as a presynaptic autoreceptor agonist or antagonist, thereby modulating neurotransmitter release.

Receptor autoradiography is a powerful technique to visualize the distribution and density of receptors in a tissue section. nih.govjove.com A radiolabeled version of a potent derivative could be used to map its binding sites across different brain regions. Alternatively, quantitative receptor autoradiography can be used in a competitive binding format. nih.govnih.gov Here, brain slices are incubated with a known radioligand for the target receptor (e.g., [³H]N-methylscopolamine for mAChRs) in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured using phosphor imaging, allowing for the determination of its binding affinity (Ki). jove.commdpi.com

Table 3: Hypothetical Binding Affinity of Derivatives at Muscarinic Receptors in Rat Brain Slices via Autoradiography This table presents sample data from a competitive binding autoradiography experiment.

| Compound | Receptor Subtype | Brain Region | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Derivative A | M1 | Cortex | 8.9 |

| M2 | Thalamus | 250.6 | |

| Derivative B | M1 | Cortex | 150.3 |

| M2 | Thalamus | 145.8 |

Development as Chemical Probes for Biological System Interrogation

A derivative of this compound that demonstrates high potency, selectivity, and suitable cellular permeability can be developed into a chemical probe. aacrjournals.org Chemical probes are small molecules used to study the function of a specific protein in cells and organisms. acs.orgresearchgate.net Unlike genetic methods, chemical probes offer acute, reversible, and dose-dependent control over protein function.

To be a high-quality chemical probe, a compound should ideally have a biochemical potency (IC50 or Kd) of less than 100 nM and exhibit at least a 30-fold selectivity for its target over other related proteins. aacrjournals.org

A validated derivative can be further modified for specific applications. For example, attaching a fluorescent dye (e.g., Cy3 or Cy5) creates a fluorescent probe that can be used in advanced microscopy techniques to visualize the receptor's localization, trafficking, and dynamics in living cells. nih.govacs.org Alternatively, incorporating a "handle," such as biotin (B1667282) or a clickable alkyne group, allows for affinity purification of the target protein and its binding partners, helping to elucidate its cellular interaction network. The development of such tools from a novel chemical series is invaluable for both target validation and fundamental biological research. researchgate.net

Application in Bifunctional Molecules (e.g., PROTAC linkers, Molecular Glues)

A thorough review of existing scientific literature and patent databases did not yield any specific examples of this compound or its derivatives being utilized as components of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. While the piperidine (B6355638) scaffold is common in medicinal chemistry and has been incorporated into various therapeutic agents, there is no publicly available research demonstrating the specific application of this compound as a linker or in the direct construction of bifunctional degraders. The exploration of novel linkers is a critical area in the development of PROTACs, influencing properties such as solubility, cell permeability, and the geometry of the ternary complex. However, research detailing the incorporation of this compound into such constructs has not been reported.

Similarly, the field of molecular glues, which focuses on small molecules that induce proximity between a target protein and an E3 ligase, has not documented the use of this particular compound. The discovery of molecular glues is often serendipitous or the result of extensive screening campaigns, and to date, no studies have identified this compound or its analogues as having such properties.

Exploration in Defined Preclinical Animal Models (e.g., efficacy in disease models, excluding human data)

There is a lack of published preclinical studies investigating the efficacy of this compound or its derivatives in defined animal models of disease. While numerous piperidine-containing compounds have been evaluated in various in vivo models for a wide range of therapeutic areas, no specific efficacy data for this compound is available in the public domain. Preclinical animal models are essential for establishing proof-of-concept and evaluating the potential of a new chemical entity in a complex biological system. Such studies would typically involve administering the compound to animals with an induced or genetic form of a disease and measuring relevant physiological or behavioral endpoints. The absence of such data for this compound indicates that its in vivo efficacy profile has not been characterized or publicly disclosed.

Future Research Directions and Translational Perspectives for S 1 Methyl Piperidin 3 Yloxy Acetic Acid Chemistry

Innovations in Synthetic Accessibility and Sustainability

The efficient and stereocontrolled synthesis of substituted piperidines is a critical goal for the chemical industry. nih.gov Future research on ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid will benefit from moving beyond traditional multi-step syntheses towards more innovative and sustainable methodologies. dicp.ac.cn Key areas of development include chemo-enzymatic processes, advanced transition-metal catalysis, and continuous flow chemistry.

Chemo-enzymatic Synthesis: The integration of biocatalysis with chemical synthesis offers high selectivity under mild, environmentally benign conditions. nih.govnih.gov Future routes to the core (S)-1-Methyl-piperidin-3-ol intermediate could employ a chemo-enzymatic dearomatization of pyridine (B92270) precursors. nih.gov This approach combines the power of chemical activation with the precision of enzymes, such as amine oxidases and reductases, to create chiral centers with high enantiomeric excess. nih.gov Such one-pot cascade reactions improve efficiency, reduce waste, and avoid the harsh reagents and conditions often associated with classical synthesis. researchgate.netkcl.ac.uk

Advanced Catalysis: Rhodium-catalyzed asymmetric reactions have emerged as powerful tools for creating chiral piperidines from simple starting materials like pyridinium salts. dicp.ac.cnnih.gov Methods such as catalytic asymmetric [2+2+2] cycloadditions or transfer hydrogenations offer rapid access to complex piperidine (B6355638) scaffolds with excellent control over stereochemistry. dicp.ac.cnnih.gov These catalytic processes are highly efficient, require low catalyst loadings, and demonstrate broad functional group tolerance, making them ideal for producing a library of analogs based on the core structure. dicp.ac.cnacs.org

Continuous Flow Chemistry: The adoption of continuous flow protocols can significantly enhance the synthesis of chiral piperidines, offering improved safety, scalability, and efficiency. tulane.eduacs.org Flow chemistry allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities in significantly shorter reaction times compared to batch processing. mdpi.comrsc.org This methodology is particularly advantageous for scaling up the production of key intermediates or the final compound for further biological evaluation. acs.orgorganic-chemistry.org

| Methodology | Key Advantages | Sustainability Aspects | Potential Challenges |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Well-established procedures | Often generates significant waste; may use harsh reagents | Lengthy, low overall yield, poor step-economy |

| Chemo-enzymatic Synthesis nih.gov | High enantio- and regioselectivity nih.gov | Mild, aqueous conditions; reduced by-products nih.govresearchgate.net | Enzyme stability and availability acs.org |

| Rhodium-Catalyzed Asymmetric Synthesis dicp.ac.cn | High efficiency and stereoselectivity; broad substrate scope dicp.ac.cnacs.org | Step-economy; reduces need for stoichiometric chiral auxiliaries dicp.ac.cn | Cost of precious metal catalyst; sensitivity to impurities |

| Continuous Flow Protocol tulane.edu | Rapid reaction times; enhanced safety and scalability acs.orgmdpi.com | Improved energy efficiency; minimized solvent use mdpi.com | Specialized equipment required; potential for channel clogging |

Discovery of Novel Biological Targets and Therapeutic Modalities

While the specific biological targets of this compound are not yet fully elucidated, the piperidine scaffold is a key feature in drugs targeting a wide array of biological systems, particularly the central nervous system (CNS). ajchem-a.comnih.gov Future research should focus on a systematic screening of this compound against various target classes to uncover its therapeutic potential.

Given the structural motifs, potential areas of investigation include:

Neurological Targets: Many piperidine-containing molecules act as ligands for G-protein coupled receptors (GPCRs) or ion channels in the CNS. tandfonline.com Screening against targets like dopamine (B1211576), serotonin, or sigma receptors could reveal activity relevant to psychiatric or neurodegenerative disorders. nih.gov Furthermore, inhibition of enzymes such as acetylcholinesterase (AChE) is a known therapeutic strategy for Alzheimer's disease, and piperidine derivatives have shown promise in this area. ajchem-a.comnih.gov

Oncology Targets: The disruption of protein-protein interactions is a growing area in cancer therapy. thieme-connect.com For instance, specific piperidine derivatives have been identified as antagonists of the HDM2-p53 interaction, which restores the function of the p53 tumor suppressor. researchgate.net Screening this compound in relevant cancer cell lines and biochemical assays could identify novel anti-cancer applications.

Metabolic and Inflammatory Pathways: The piperidine ring is also found in molecules targeting metabolic disorders. Molecular docking studies have identified piperidine derivatives as potential inhibitors of pancreatic lipase, an enzyme involved in fat absorption, suggesting a possible role in anti-obesity therapeutics. mdpi.com

Advanced Approaches in Computational Design and Optimization

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting molecular interactions and properties, thereby guiding synthetic efforts. nih.govrsc.org For this compound, a combination of computational approaches can be employed to refine its structure and predict its biological activity.

Molecular Docking: This technique can be used to predict the binding pose and affinity of the compound within the active site of a hypothesized biological target, such as an enzyme or receptor. tandfonline.commdpi.com Docking studies can elucidate key interactions, like hydrogen bonds or salt bridges, that stabilize the ligand-protein complex, providing a rationale for the compound's activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov By developing QSAR models for a library of analogs based on the parent compound, researchers can identify key structural features (descriptors) that correlate with potency. nih.govmdpi.com This information is invaluable for designing new derivatives with enhanced activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target protein over time, revealing the stability of the binding pose and the role of conformational changes. nih.govresearchgate.net This level of detail is crucial for understanding the mechanism of action and for the rational design of next-generation inhibitors. rsc.org

Exploration in Complex Biological Networks and Systems Biology

Modern drug discovery is shifting from a single-target paradigm to a more holistic systems biology approach. mdpi.comnih.gov This perspective considers how a compound affects complex biological networks rather than just an isolated protein. researchgate.net Applying systems biology to the study of this compound can provide a deeper understanding of its mechanism of action, predict potential side effects, and identify new therapeutic opportunities. springernature.com

Network pharmacology, a key component of systems biology, can be used to build a comprehensive map of the interactions between the compound and multiple biological targets. mdpi.com By integrating 'omics' data (genomics, proteomics, metabolomics) from cells or tissues treated with the compound, researchers can identify entire pathways that are modulated. researchgate.net This approach can uncover unexpected polypharmacology (activity against multiple targets), which can be either beneficial for complex diseases or a source of adverse effects. Computational tools can help predict drug-target interaction networks, guiding experimental validation and facilitating the translation of preclinical findings into clinical applications. mdpi.comspringernature.com

Strategic Development of Highly Selective and Potent Analogs for Specific Research Aims

The development of analogs is essential for optimizing the therapeutic profile of a lead compound. For this compound, strategic modifications can be made to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties. enamine.net The introduction of a chiral center into a piperidine scaffold is known to significantly influence biological activity, selectivity, and metabolic stability. thieme-connect.comthieme-connect.comdoaj.org

Key strategies for analog development include:

Site-Selective Functionalization: Advanced synthetic methods allow for the direct and selective functionalization of the piperidine ring at the C2, C3, or C4 positions. nih.govacs.org This enables the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents around the core scaffold.

Stereochemical Optimization: The (S)-configuration of the parent compound is likely crucial for its biological activity. Synthesizing and testing the (R)-enantiomer is a critical step to confirm the importance of this stereocenter. Further introduction of chiral centers can also enhance binding affinity and selectivity. thieme-connect.com

Isotopic Labeling: Methods like rhodium-catalyzed transamination allow for the straightforward synthesis of isotopically labeled piperidines (e.g., with ¹⁵N). dicp.ac.cnresearchgate.net These labeled analogs are invaluable research tools for mechanistic studies, enabling researchers to track the metabolism and distribution of the compound in biological systems.

By systematically modifying the N-methyl group, the ether linkage, the acetic acid side chain, and the piperidine ring itself, a library of analogs can be generated. This library can then be screened to identify compounds with optimized profiles for specific research aims, whether it be high potency for a single target or a desired polypharmacological profile for treating complex diseases.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing ((S)-1-Methyl-piperidin-3-yloxy)-acetic acid with high purity?

- Methodological Answer : The synthesis requires precise control of reaction conditions, including:

- Temperature : Maintaining low temperatures (e.g., 0–5°C) during exothermic steps to minimize side reactions.

- Solvent Selection : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (e.g., silica gel with gradient elution) or recrystallization ensures ≥95% purity. Monitor via HPLC .

Q. How is the stereochemical integrity of the (S)-configuration validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>99%) .

- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments detect spatial proximity of the methyl group to adjacent protons, confirming the (S)-configuration .

Q. What analytical techniques are used to characterize the compound’s physicochemical properties?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 202.1) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

- Solubility Testing : Determines solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) for formulation studies .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor binding affinity be resolved?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293T for GPCRs) and controls (e.g., reference ligands) to minimize variability .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) to compare studies .

- Meta-Analysis : Statistically pool data from independent studies to identify outliers or methodological discrepancies .

Q. What strategies optimize the compound’s bioavailability for in vivo neurological studies?

- Methodological Answer :

- Prodrug Design : Introduce ester groups to enhance blood-brain barrier (BBB) penetration, followed by enzymatic hydrolysis .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and sustained release in CNS tissues .

- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and AUC via LC-MS/MS in rodent models .

Q. How do structural modifications influence the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Molecular Docking : Simulate binding poses with CYP3A4/2D6 isoforms using AutoDock Vina to predict metabolic hotspots .

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF .

- Site-Directed Mutagenesis : Identify key residues (e.g., Phe304 in CYP2D6) affecting oxidation rates .

Q. What experimental designs address batch-to-batch variability in biological activity?

- Methodological Answer :

- Quality Control (QC) Protocols : Include peptide content analysis (UV-Vis) and TFA removal validation (<1% via ion chromatography) .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

- Dose-Response Curves : Use 8-point IC50 assays to normalize activity across batches .

Safety and Handling

Q. What precautions are essential for safe handling in laboratory settings?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent oxidation .

- PPE : Wear nitrile gloves, eye protection, and lab coats. Use fume hoods during synthesis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How should researchers manage accidental exposure during in vivo administration?

- Methodological Answer :

- Inhalation : Immediate relocation to fresh air; monitor for respiratory irritation (e.g., spirometry) .

- Dermal Contact : Rinse with 0.9% saline for 15 minutes; apply hydrocortisone cream if irritation persists .

- Medical Consultation : Provide SDS to healthcare providers for targeted treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.